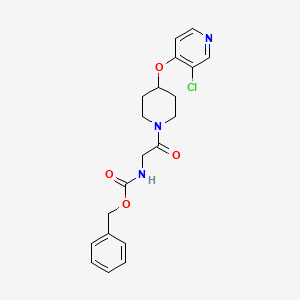

Benzyl (2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate

Description

Benzyl (2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate is a synthetic carbamate derivative featuring a piperidine core substituted with a 3-chloropyridinyloxy group and a carbamate-linked benzyl moiety. The piperidine ring and carbamate functional group are common in bioactive molecules, often influencing pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name |

benzyl N-[2-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O4/c21-17-12-22-9-6-18(17)28-16-7-10-24(11-8-16)19(25)13-23-20(26)27-14-15-4-2-1-3-5-15/h1-6,9,12,16H,7-8,10-11,13-14H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODNBDDWEWRVFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CNC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced via nucleophilic substitution reactions, often using 3-chloropyridine as a starting material.

Attachment of the Benzyl Group: The benzyl group is attached through a benzylation reaction, typically using benzyl chloride in the presence of a base.

Carbamate Formation: The final step involves the formation of the carbamate group, which can be achieved by reacting the intermediate with phosgene or a suitable carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Alcohol derivatives of the carbonyl group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1. Acetylcholinesterase Inhibition

Recent studies have highlighted the compound's potential as an acetylcholinesterase inhibitor. Acetylcholinesterase is crucial for breaking down the neurotransmitter acetylcholine, and its inhibition can lead to increased levels of this neurotransmitter, which is beneficial in treating conditions like Alzheimer's disease. Research indicates that similar benzene-based carbamates exhibit promising inhibitory activity against both acetylcholinesterase and butyrylcholinesterase enzymes, with some showing high selectivity indices .

Case Study:

A series of benzene-based derivatives were synthesized and evaluated for their ability to inhibit these enzymes. One compound demonstrated an IC50 value comparable to galanthamine, a known treatment for Alzheimer's disease, indicating significant therapeutic potential .

Carbonic Anhydrase Inhibition

2.1. Enzyme Inhibition

Benzyl carbamate derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), which play a vital role in physiological processes such as respiration and acid-base balance. The compound was shown to effectively coordinate with the catalytic zinc ion in CAs, mimicking bicarbonate binding . This property suggests its potential use in developing drugs targeting conditions related to CA dysfunction.

Data Table: Inhibition Potency of Benzyl Carbamate Derivatives Against Carbonic Anhydrases

| Compound Name | IC50 Value (µM) | Selectivity |

|---|---|---|

| Benzyl Carbamate Derivative 1 | 0.5 | High |

| Benzyl Carbamate Derivative 2 | 0.8 | Moderate |

| Benzyl Carbamate Derivative 3 | 1.2 | Low |

Synthetic Organic Chemistry

3.1. Protecting Group in Peptide Synthesis

Benzyl carbamate serves as a protecting group for amino groups during peptide synthesis. Its use allows for the selective protection of amines, facilitating complex organic reactions without interfering with other functional groups . The versatility of benzyl carbamate makes it an essential reagent in synthetic organic chemistry.

Case Study:

In a study involving the synthesis of biologically active molecules, benzyl carbamate was utilized effectively as a protecting group, demonstrating high yields and selectivity in subsequent reactions .

Applications in Drug Development

4.1. Precursor for Bioactive Compounds

The compound has been explored as a precursor for synthesizing various bioactive compounds, including those targeting monoamine transporters, which are implicated in psychiatric disorders . Its structural features allow for modifications that can enhance biological activity.

Data Table: Bioactive Compounds Derived from Benzyl Carbamate

| Derived Compound | Target Action | Affinity |

|---|---|---|

| Compound A | DAT Inhibitor | High |

| Compound B | NET Inhibitor | Moderate |

| Compound C | Dual Action | High |

Mechanism of Action

The mechanism of action of Benzyl (2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridine moiety may play a crucial role in binding to these targets, while the piperidine ring and benzyl group contribute to the overall pharmacokinetic properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on synthesis, physicochemical properties, and characterization.

Structural Comparison

- Target Compound : Contains a piperidine ring linked to a 3-chloropyridinyloxy group and a carbamate-functionalized ethyl chain.

- Compound (4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetin-2-yl)carbamate): Features an azetidinone (4-membered β-lactam) ring with substituted phenyl groups and a carbamate side chain .

- Compounds (e.g., (2S,Z)-1-Benzyl-N-(4-oxopent-2-en-2-yl)pyrrolidine-2-carboxamide) : Based on pyrrolidine rings with carboxamide linkages and benzyl substituents .

Key Differences :

- Ring Size: Piperidine (6-membered) vs. azetidinone (4-membered) or pyrrolidine (5-membered). Smaller rings (e.g., azetidinone) may exhibit higher ring strain, affecting reactivity and stability.

- Functional Groups : Carbamate (target) vs. carboxamide (). Carbamates are generally more hydrolytically stable than carboxamides, influencing drug-like properties.

- Substituents: The 3-chloropyridinyloxy group (target) vs. substituted phenyl () or enaminoketone (). Electronic and steric effects of substituents modulate binding affinity in biological targets.

Physicochemical Properties

- Melting Points : compounds reported melting points ranging from 120–180°C, influenced by substituents and crystallinity. The target’s piperidine ring and carbamate group may confer similar thermal stability .

- Optical Activity : Pyrrolidine derivatives in exhibited enantiomeric purity via chiral synthesis. The target compound’s piperidine ring could harbor chiral centers, requiring analogous stereocontrolled synthesis.

Analytical Characterization

- NMR/IR/MS : All compounds in and were characterized using 1H NMR, IR, and mass spectrometry . For example, reported 1H NMR (400 MHz, CDCl3) for a fluorenylmethyl carbamate, with peaks at δ 7.2–8.5 ppm for aromatic protons . The target compound’s 3-chloropyridinyl and benzyl groups would produce distinct NMR signals (e.g., pyridine protons at δ 8.0–8.5 ppm).

- Elemental Analysis : emphasized C/H/N ratios matching theoretical values, a standard practice for validating synthetic carbamates .

Biological Activity

Benzyl (2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a carbamate group, which is known to enhance biological activity. The structure can be represented as follows:

This compound features a benzyl group linked to a 2-oxoethyl moiety, which is further substituted with a piperidine ring that carries a 3-chloropyridine moiety. The presence of these functional groups contributes to its biological activity.

The biological activity of benzyl carbamates often stems from their ability to interact with various biological targets. The following mechanisms have been identified:

- Enzyme Inhibition : Carbamates can inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : They may act as ligands for specific receptors, modulating signaling pathways that influence cell proliferation and survival.

- Antimicrobial Activity : Some derivatives have shown activity against bacterial strains, suggesting potential use as antimicrobial agents.

Antimicrobial Activity

A study investigating the antimicrobial properties of various carbamate derivatives found that certain modifications in the structure significantly enhanced their efficacy against pathogens such as Mycobacterium tuberculosis and other resistant strains . The compound has not been extensively studied for direct antimicrobial effects but shares structural similarities with known active compounds.

Cytotoxicity and Anticancer Potential

Research on related carbamate derivatives indicates potential cytotoxic effects against cancer cell lines. For instance, compounds with similar piperidine structures have demonstrated selective cytotoxicity against human colon and prostate cancer cells . The mechanism often involves apoptosis induction and cell cycle arrest.

Case Studies

- In Vivo Efficacy : In a mouse model, a related benzyl carbamate exhibited significant inhibition of tumor growth when administered orally, highlighting its potential for therapeutic use in oncology .

- Pharmacokinetics : Studies on the pharmacokinetic profiles of similar compounds suggest that modifications in the alkyl chain length and branching can influence absorption and bioavailability, which are critical for therapeutic effectiveness .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.